

3-Amino-4-pyrazolecarboxamide hemisulfate discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarboxamide hemisulfate

Cat. No.: B124043

[Get Quote](#)

An In-Depth Technical Guide to **3-Amino-4-pyrazolecarboxamide Hemisulfate**: From Discovery to a Cornerstone of Pharmaceutical Synthesis

Executive Summary

3-Amino-4-pyrazolecarboxamide hemisulfate is a pivotal organic compound, primarily recognized as a critical intermediate in the synthesis of Allopurinol, a cornerstone medication for the treatment of gout and hyperuricemia.^[1] This guide provides a comprehensive technical overview of its history, the evolution of its synthetic methodologies, its physicochemical properties, and its broader significance within medicinal chemistry. We will explore the scientific rationale behind the progression from early, often inefficient synthetic routes to modern, optimized "one-pot" procedures. This narrative is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating nature of established protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.^[2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to derivatives with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and anticonvulsant

properties.^{[2][3][4]} Within this important class of compounds, aminopyrazoles are particularly valuable building blocks.^{[4][5]} 3-Amino-4-pyrazolecarboxamide, available commercially as a stable hemisulfate salt, stands out not for its own direct therapeutic action, but as an indispensable precursor for high-volume pharmaceutical manufacturing.^{[1][6]}

Discovery and the Evolution of Synthetic Methodologies

The history of **3-Amino-4-pyrazolecarboxamide hemisulfate** is intrinsically linked to the development of its synthesis. Early methods, while foundational, were often beset by challenges that limited their industrial applicability.

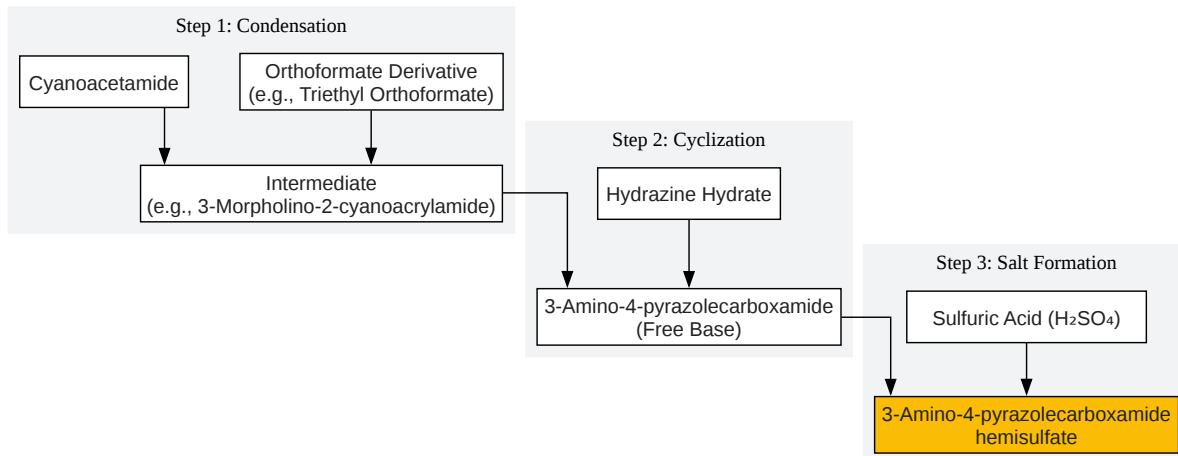
Early Synthetic Routes and Their Limitations

Initial synthetic strategies involved multi-step processes that were often characterized by expensive starting materials, modest yields, and significant environmental footprints. Three main historical approaches can be identified:

- From Pyridine Amidohydrazone: This route involved the reaction of pyridine amidohydrazone with ethoxymethylene malononitrile, followed by cyclization and salt formation. The high cost of the starting materials and low overall yield made it difficult to scale for industrial production.^[1]
- From Malononitrile and Triethyl Orthoformate: Another prominent method utilized malononitrile, triethyl orthoformate, hydrazine hydrate, and sulfuric acid.^{[1][7]} While achieving yields around 80% in some cases, this pathway was criticized for its long reaction sequences and the use of expensive reagents like triethyl orthoformate. Furthermore, it generated substantial acetonitrile and morpholine waste, increasing environmental management costs.^[1]
- Two-Step Process via 3-Amino-2-cyanoacrylic acid amide: A known two-step process involved first reacting formamidine with cyanoacetamide to produce 3-amino-2-cyanoacrylic acid amide. This intermediate was then cyclized with hydrazine.^[8] However, the intermediate is toxic, crystallizes poorly, and is difficult to purify, leading to contaminants being carried into the final product.^[8]

The economic and environmental drawbacks of these early methods created a strong impetus for innovation, driving the field toward more efficient, cost-effective, and cleaner synthetic strategies.

Modern Advancements: The Rise of "One-Pot" Synthesis


To overcome the limitations of earlier protocols, significant research has focused on process simplification. The development of "one-pot" or "one-kettle" syntheses represents a major leap forward. These methods combine multiple reaction steps into a single reactor without isolating intermediates, thereby saving time, reducing solvent waste, and improving overall efficiency.

A notable example involves using cyanoacetamide and morpholine as raw materials in water as a solvent, catalyzed by trimethyl orthoformate.^[9] The intermediate generated is then cyclized with hydrazine hydrate and finally converted to the hemisulfate salt with sulfuric acid.^[9] This approach is lauded for its high yield and the use of a non-toxic, environmentally benign solvent (water).^[9]

Route	Key Starting Materials	Key Reagents	Typical Yield	Advantages	Disadvantages	Reference
Route 1	Pyridine amidohydr azone, Ethoxymethylene malononitrile	Hydrazine	Not High	Direct	Expensive starting materials	[1]
Route 2	Malononitrile, Triethyl orthoformate	Hydrazine hydrate, Morpholine, Sulfuric acid	~68-80%	Established process	Long steps, expensive reagents, waste generation	[1] [7]
Route 3	Cyanoacet amide, N,N-dimethylformamide, dimethyl acetal	Hydrazine hydrate, Sulfuric acid	~93%	High yield, mild conditions	Cost of reagents	[1]
Route 4 (One-Pot)		Trimethyl orthoformate, Cyanoacet amide, Morpholine	High	Environmentally friendly (uses water), simplified process	Relies on efficient catalysis	[9]

General Synthetic Workflow Diagram

The following diagram illustrates a modern, streamlined synthesis, emphasizing the key transformations from simple starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-Amino-4-pyrazolecarboxamide hemisulfate**.

Physicochemical Properties & Characterization

The hemisulfate salt form enhances the compound's stability and solubility, making it suitable for storage and subsequent use in pharmaceutical synthesis.[10]

Property	Value	Reference
CAS Number	27511-79-1	[11] [12]
Molecular Formula	$C_4H_6N_4O \cdot 0.5H_2SO_4$ or $C_8H_{14}N_8O_6S$	[12]
Molecular Weight	175.16 g/mol	
Appearance	White solid powder	[1]
Melting Point	224-226 °C (decomposes)	[1] [13]
EINECS Number	248-503-6	[11] [12]

Characterization is typically performed using standard analytical techniques. Spectral data from Infrared (IR) spectroscopy shows characteristic peaks for N-H (amine and amide), C=O (amide), and C=C bonds.[\[1\]](#) 1H NMR spectroscopy in DMSO-d₆ typically shows a singlet around 8.05 ppm corresponding to the four protons of the two amino groups.[\[1\]](#)

Detailed Experimental Protocol: A Modern Synthesis

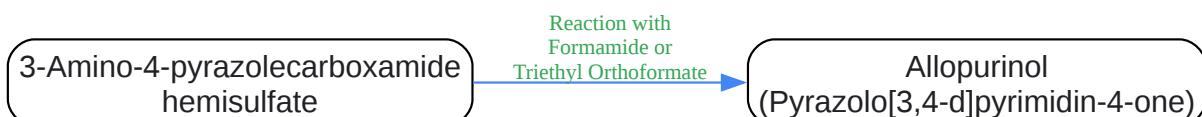
The following protocol is a representative example of a modern, high-yield synthesis, adapted from patent literature.[\[1\]](#) This self-validating system includes precise steps for reaction monitoring and purification to ensure a high-quality final product.

Objective: To synthesize **3-Amino-4-pyrazolecarboxamide hemisulfate** from cyanoacetamide.

Materials:

- Cyanoacetamide
- N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- 1,4-Dioxane
- Absolute Ethanol
- Hydrazine Hydrate (85%)

- Sulfuric Acid (50% w/w)
- Acetone
- Water (deionized)
- Thin Layer Chromatography (TLC) apparatus


Procedure:

- Step 1: Condensation Reaction.
 - In a suitable reaction vessel, add cyanoacetamide (e.g., 0.1 mol) and 1,4-dioxane.
 - While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (e.g., 0.12 mol) dropwise to the suspension.
 - Heat the mixture to 60°C and maintain for 3 hours.
 - Monitor the reaction completion using TLC.
 - Once complete, evaporate the 1,4-dioxane under reduced pressure. Wash the resulting solid with cold 1,4-dioxane and dry to obtain the intermediate product.
- Step 2: Cyclization.
 - To the intermediate from Step 1, add absolute ethanol (e.g., 0.9 mol) and hydrazine hydrate (e.g., 0.09 mol).
 - Heat the mixture to reflux at 70°C for 5 hours.
 - Monitor the reaction completion using TLC.
- Step 3: Salt Formation and Isolation.
 - After the cyclization is complete, cool the reaction mixture.
 - Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid dropwise while stirring.

- Continue stirring for 20-30 minutes to ensure complete precipitation.
- Filter the resulting white solid via suction filtration.
- Wash the filter cake sequentially with cold water and then with acetone.
- Dry the final product, 3-aminopyrazole-4-carboxamide hemisulfate, in a vacuum oven. The expected yield is typically in the range of 88-93%.^[1]

Core Application: The Gateway to Allopurinol

The primary and most significant application of **3-Amino-4-pyrazolecarboxamide hemisulfate** is its role as the immediate precursor to Allopurinol. Allopurinol is a xanthine oxidase inhibitor, a critical drug for reducing uric acid production in the body, and is widely prescribed for managing gout.^[1] The synthesis is a straightforward cyclization reaction.

[Click to download full resolution via product page](#)

Caption: Conversion of the intermediate to the anti-gout drug Allopurinol.

This transformation underscores the compound's industrial importance; improvements in its synthesis directly impact the cost and availability of a vital medication.

Broader Significance: A Scaffold for Diverse Therapeutics

Beyond its role in Allopurinol synthesis, the aminopyrazole carboxamide core is a fertile ground for drug discovery. The strategic placement of amino and carboxamide groups provides handles for chemical modification, allowing for the development of derivatives with a wide array of therapeutic activities.^[10] Research has shown that derivatives of this scaffold exhibit potent biological effects across various disease areas.

Caption: Diverse therapeutic potential of the aminopyrazole chemical scaffold.

- Anticancer Agents: Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing DNA-binding interactions and cleavage activity, suggesting potential as anticancer drugs.[14] Others have been designed as potent inhibitors of kinases like FLT3 and CDKs, which are crucial targets in acute myeloid leukemia (AML).[15][16]
- Anti-inflammatory and Analgesic: The pyrazole nucleus is a well-known feature in anti-inflammatory drugs (e.g., Celecoxib).[2] Research continues to explore aminopyrazole derivatives for novel anti-inflammatory and analgesic properties.[4]
- Antimicrobial and Antifungal: Pyrazole carboxamides have demonstrated notable in vitro activity against various phytopathogenic fungi.[3] Furthermore, molecular hybrids incorporating the pyrazole-4-carboxamide linkage have shown good antibacterial and antitubercular activity.[17]

Conclusion

The journey of **3-Amino-4-pyrazolecarboxamide hemisulfate** is a compelling story of chemical innovation driven by pharmaceutical necessity. From its origins in complex, multi-step syntheses, it has evolved into a product of streamlined, high-yield industrial processes. While its primary identity is that of a key intermediate for Allopurinol, its underlying aminopyrazole scaffold is a testament to the enduring power of heterocyclic chemistry in the quest for new medicines. The continuous refinement of its synthesis and the exploration of its derivatives ensure that this seemingly simple molecule will remain a compound of high interest to the scientific and drug development community for the foreseeable future.

References

- Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
- CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [\[Link\]](#)
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [\[Link\]](#)
- Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular

Docking Study. PMC - PubMed Central. [\[Link\]](#)

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [\[Link\]](#)
- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [\[Link\]](#)
- CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
- DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [\[Link\]](#)
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [\[Link\]](#)
- 3-Amino-4-pyrazolecarboxamide hemisulf
- 3-Amino-4-carboxamidopyrazole hemisulf
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [\[Link\]](#)
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [\[Link\]](#)
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [\[eureka.patsnap.com\]](http://eureka.patsnap.com)
- 2. royal-chem.com [\[royal-chem.com\]](http://royal-chem.com)
- 3. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 4. mdpi.com [\[mdpi.com\]](http://mdpi.com)
- 5. soc.chim.it [\[soc.chim.it\]](http://soc.chim.it)
- 6. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [\[chemicalbook.com\]](http://chemicalbook.com)
- 7. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [\[patents.google.com\]](http://patents.google.com)

- 8. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 9. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 10. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate ... [cymitquimica.com]
- 11. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
- 13. chembk.com [chembk.com]
- 14. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [3-Amino-4-pyrazolecarboxamide hemisulfate discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b124043#3-amino-4-pyrazolecarboxamide-hemisulfate-discovery-and-history\]](https://www.benchchem.com/product/b124043#3-amino-4-pyrazolecarboxamide-hemisulfate-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com